molecular formula C21H18N2O3 B2769576 3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione CAS No. 1009707-64-5

3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2769576
CAS No.: 1009707-64-5
M. Wt: 346.386
InChI Key: ZCPBDHKJQIWFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a naphthalene ring, and a 4-methoxyphenylamino group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of a suitable precursor, such as a diacid or diamide, under acidic or basic conditions.

    Introduction of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where a naphthalene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 4-Methoxyphenylamino Group: This step typically involves the nucleophilic substitution of an appropriate leaving group with 4-methoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Methoxyphenyl)amino)-1-(phenyl)pyrrolidine-2,5-dione: Similar structure but lacks the naphthalene ring.

    3-((4-Methoxyphenyl)amino)-1-(naphthalen-2-yl)pyrrolidine-2,5-dione: Similar structure but with the naphthalene ring attached at a different position.

Uniqueness

3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-16-11-9-15(10-12-16)22-18-13-20(24)23(21(18)25)19-8-4-6-14-5-2-3-7-17(14)19/h2-12,18,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPBDHKJQIWFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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